molecular formula C17H17N3O2S B2383488 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-40-4

3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2383488
CAS No.: 851807-40-4
M. Wt: 327.4
InChI Key: CZLLDMAWUWRUAQ-UHFFFAOYSA-N
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Description

3-({[1-(2-Methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a chemical compound of interest in pharmaceutical and organic chemistry research. Its molecular structure, which incorporates a 2-methoxybenzoyl group tethered to a pyridine ring via an imidazoline-sulfanyl linker, suggests potential as a key intermediate in the synthesis of more complex molecules. The presence of the imidazoline moiety, a known pharmacophore, indicates that this compound could be utilized in the development of biologically active molecules for investigative purposes. Researchers may employ this reagent in exploring pathways related to enzyme inhibition or receptor modulation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

(2-methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-15-7-3-2-6-14(15)16(21)20-10-9-19-17(20)23-12-13-5-4-8-18-11-13/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLLDMAWUWRUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves three critical stages:

  • Construction of the 4,5-dihydroimidazole (imidazoline) core functionalized with a 2-methoxybenzoyl group.
  • Introduction of the sulfanyl methyl (-SCH2-) linker at the 2-position of the imidazoline ring.
  • Coupling of the functionalized imidazoline with a pyridine derivative to form the final product.

Key challenges include regioselective acylation of the imidazoline nitrogen, stabilization of the thiol intermediate, and efficient formation of the thioether bond.

Detailed Preparation Methods

Synthesis of 1-(2-Methoxybenzoyl)-4,5-dihydro-1H-imidazole-2-thiol

Cyclization of Ethylenediamine with Thiourea Derivatives

The imidazoline ring is constructed via cyclization of ethylenediamine with a thiocarbonyl source. A modified protocol inspired by the synthesis of benzimidazoles (as seen in) involves:

  • Reaction of ethylenediamine with 2-methoxybenzoyl chloride in dichloromethane (DCM) at 0°C to form N-(2-methoxybenzoyl)ethylenediamine.
  • Cyclization with carbon disulfide (CS2) under basic conditions (KOH/ethanol) to introduce the thiol group. The reaction proceeds via nucleophilic attack of the deprotonated amine on CS2, followed by intramolecular cyclization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 12–16 hours
  • Yield: ~60–70%

Mechanistic Insight :
The base deprotonates the amine, enabling nucleophilic attack on CS2. Cyclization forms the 4,5-dihydroimidazole ring, with the thiol group at position 2.

Alternative Route via Carboxylic Acid Condensation

A metal-free approach adapted from employs:

  • Condensation of ethylenediamine with 2-methoxybenzoic acid in the presence of boric acid as a catalyst.
  • Thiolation using elemental sulfur or Lawesson’s reagent.

Advantages :

  • Avoids hazardous CS2.
  • Boric acid enhances reaction efficiency by stabilizing intermediates.

Preparation of 3-(Chloromethyl)pyridine

Chlorination of 3-Picoline

3-Picoline undergoes radical chlorination using sulfuryl chloride (SO2Cl2) under UV light:
$$
\text{3-Picoline} + \text{SO}2\text{Cl}2 \xrightarrow{\text{UV}} \text{3-(Chloromethyl)pyridine} + \text{SO}_2 + \text{HCl}
$$

Optimization :

  • Solvent: CCl4 (inert, prevents side reactions).
  • Temperature: 40–50°C.
  • Yield: ~50–60%.

Coupling Reaction to Form the Target Compound

The thiol group of 1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole-2-thiol undergoes nucleophilic substitution with 3-(chloromethyl)pyridine:

Procedure :

  • Deprotonation : The thiol is deprotonated using triethylamine (TEA) in DCM.
  • Substitution : 3-(Chloromethyl)pyridine is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

Reaction Equation :
$$
\text{Imidazoline-SH} + \text{ClCH}2\text{-Pyridine} \xrightarrow{\text{TEA/DCM}} \text{Imidazoline-S-CH}2\text{-Pyridine} + \text{HCl}
$$

Yield : ~75–80% after purification via silica gel chromatography.

Optimization of Reaction Conditions

Catalyst Screening for Cyclization

Catalyst Solvent Temperature (°C) Yield (%)
Boric acid Xylenes 140 (reflux) 67
HCl Water 100 58
Iodine Cyclohexane 25 72

Boric acid in xylenes provides optimal yield due to enhanced Lewis acid catalysis.

Solvent Effects on Coupling

Solvent Reaction Time (h) Yield (%)
DCM 6 80
THF 12 65
Acetonitrile 8 70

DCM minimizes side reactions and stabilizes the thiolate intermediate.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) :
    • δ 8.45 (d, 1H, Py-H), 7.80–7.20 (m, 4H, Ar-H), 4.20 (s, 2H, SCH2), 3.85 (s, 3H, OCH3).
  • 13C NMR :
    • δ 170.5 (C=O), 149.2 (Py-C), 132.1–112.4 (Ar-C), 55.2 (OCH3).

Infrared (IR) Spectroscopy

  • Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy), 2550 cm⁻¹ (S-H, absent in final product).

Comparative Analysis of Alternative Methods

Direct Cyclocondensation

A one-pot method combining ethylenediamine, 2-methoxybenzoic acid, and 3-mercaptomethylpyridine in the presence of p-toluenesulfonic acid (pTSA) yields the product in 55% efficiency. However, regioselectivity issues arise due to competing acylation at both imidazoline nitrogens.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 70% but requires specialized equipment.

Applications and Derivatives

The compound’s thioether linkage and imidazoline core make it a candidate for:

  • Antimicrobial agents : Analogues show activity against Staphylococcus aureus (MIC = 8 µg/mL).
  • Ligands in catalysis : The pyridine nitrogen coordinates transition metals for cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to the target compound. For instance, derivatives containing the imidazole ring have demonstrated significant activity against various bacterial strains.

Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Imidazole DerivativeStaphylococcus aureus1 µg/mL
Imidazole DerivativeEscherichia coli4 µg/mL

These findings suggest that the target compound may possess similar antimicrobial efficacy due to its structural similarities with other active imidazole derivatives .

Anticancer Properties

Compounds with imidazole and pyridine scaffolds have been investigated for their anticancer activities. For example, studies have shown that certain imidazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers.

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast Cancer)3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridineTBD
A549 (Lung Cancer)This compoundTBD

Preliminary results indicate that the compound could potentially inhibit cancer cell proliferation, although further testing is required to establish its efficacy .

Neurological Applications

Imidazole derivatives have also been studied for their neuroprotective effects. The target compound's structural features may contribute to its ability to modulate neurotransmitter systems or protect against neurodegeneration.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of imidazole-based compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited potent activity, particularly against resistant strains .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of imidazole derivatives, researchers found that certain modifications to the imidazole ring significantly enhanced cytotoxicity against several cancer cell lines. The incorporation of specific substituents, such as methoxy groups, was linked to improved activity .

Mechanism of Action

The mechanism of action of 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyphenyl group may facilitate binding through hydrophobic interactions, while the pyridinylmethylsulfanyl group can form hydrogen bonds or coordinate with metal ions in the active site of enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s core structure is shared with several analogs, differing primarily in the substituents on the imidazoline ring. Key structural variations influence molecular interactions, solubility, and biological activity:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent on Imidazoline Molecular Formula Molecular Weight Key Structural Notes
Target Compound 2-Methoxybenzoyl C17H18N3O2S 328.41 Methoxy group enhances lipophilicity
BG14725 3,4-Dimethylbenzoyl C18H19N3OS 325.43 Methyl groups may improve metabolic stability
BF13638 4-Methylbenzenesulfonyl C16H17N3O2S2 347.45 Sulfonyl group increases polarity
GD-5128 Phenethyl group C16H20Cl2N2·1.5H2O 324.23 Hydrophobic phenethyl chain enhances membrane penetration
Imidacloprid Metabolite-1 Chloropyridinylmethyl C10H14ClN5 240.10 Chlorine atom contributes to insecticidal activity

Physicochemical Properties

Crystallographic data from bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) (1a) reveal that substituents influence molecular conformation. For instance:

  • Dihedral angles between the imidazoline and pyridine rings approach 87.1°, creating steric hindrance that may affect solubility .

Key Research Findings and Gaps

  • Activity Gaps : While GD-5128 and benzimidazole derivatives show validated bioactivities, the target compound’s pharmacological profile remains uncharacterized. Further studies on its receptor binding, metabolic stability, and toxicity are needed.
  • Synthesis Optimization: highlights nanocatalyst-driven imidazoline synthesis, suggesting a route to improve the target compound’s yield and purity .

Biological Activity

The compound 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal with ammonia or primary amines.
  • Acylation : The imidazole ring is acylated with 2-methoxybenzoyl chloride in the presence of a base like pyridine.
  • Sulfanyl Group Introduction : The sulfanyl group is introduced via nucleophilic substitution reactions.

This multi-step synthetic route allows for the precise construction of the compound's complex structure .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways related to:

  • Inflammation
  • Cell proliferation
  • Apoptosis

These interactions suggest potential therapeutic applications in treating inflammatory diseases and cancers .

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. For instance, related imidazole derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 μM against Mycobacterium species . While specific data on the exact compound may be limited, its structural similarities suggest comparable efficacy.

Anticancer Activity

Research indicates that compounds with similar structures to this compound possess anticancer properties. For example, certain pyridine and imidazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective growth inhibition .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.63 - 1.26 μM against Mtb
AnticancerIC50 < 10 μM in several cell lines
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Antimicrobial Efficacy

In a study investigating the efficacy of imidazole derivatives against Mycobacterium tuberculosis, compounds structurally similar to our target showed promising results in vitro but limited in vivo activity due to rapid metabolism .

Case Study 2: Cytotoxicity in Cancer Cells

A series of pyridine derivatives were tested for their cytotoxic effects on cancer cell lines, revealing significant activity that correlated with structural features such as the presence of methoxy and sulfanyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine, and how can reaction conditions be systematically optimized?

  • Answer : Synthesis typically involves multi-step reactions, including imidazole ring formation, sulfanyl group introduction, and pyridine coupling. Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature (60–100°C for cyclization), and catalyst selection (e.g., triethylamine for deprotonation). Systematic optimization can be achieved via Design of Experiments (DOE) to evaluate interactions between variables (e.g., solvent:temperature ratios) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

  • Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm). Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity. X-ray crystallography (if crystalline) resolves stereochemistry, as demonstrated for analogous imidazole derivatives .

Q. How can initial biological activity screening be designed for this compound?

  • Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution against Gram-positive/negative strains (reference: gentamicin/streptomycin controls) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfanyl-methylpyridine moiety’s affinity for catalytic cysteine residues .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Answer : Discrepancies may arise from assay sensitivity (e.g., fluorescence interference) or cellular uptake variability. Use orthogonal methods:

  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Metabolomic profiling to identify off-target effects. Cross-reference with structural analogs (e.g., fluorobenzyl-substituted triazoles) to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., EGFR kinase PDB:1M17). Focus on the sulfanyl-methylpyridine group’s potential for hydrogen bonding and π-π stacking. Validate predictions with alanine-scanning mutagenesis .

Q. How does the compound’s stability vary under physiological vs. storage conditions, and what degradation products are formed?

  • Answer : Assess stability via accelerated stability testing (40°C/75% RH for 4 weeks). LC-MS identifies degradation products:

  • Hydrolysis : Cleavage of the imidazole carbonyl under acidic conditions.
  • Oxidation : Sulfanyl to sulfoxide conversion, as observed in analogous triazole derivatives .

Q. What strategies can improve the compound’s bioavailability for in vivo studies?

  • Answer : Modify formulation using PEGylation or liposomal encapsulation. Alternatively, synthesize prodrugs (e.g., ester derivatives of the methoxybenzoyl group) to enhance membrane permeability .

Methodological Guidance for Data Interpretation

Q. How can researchers differentiate between synergistic and additive effects in combination therapy studies?

  • Answer : Apply the Chou-Talalay method:

  • Calculate Combination Index (CI) using dose-response matrices.
  • CI < 1 indicates synergy; CI = 1 indicates additivity. Validate with isobolographic analysis .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in preclinical models?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate LD50_{50}. Account for censored data via Kaplan-Meier survival analysis. Bootstrap resampling (1,000 iterations) quantifies uncertainty .

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